molecular formula C10H22Cl2N2O B2740303 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride CAS No. 2089257-92-9

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

Cat. No.: B2740303
CAS No.: 2089257-92-9
M. Wt: 257.2
InChI Key: MGAPXFMJPOWJAS-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride (Molecular Formula: C₁₀H₂₀N₂O·2HCl) is a bicyclic amine derivative featuring a piperidin-4-ol core substituted with a 2-aminocyclopentyl group. Its structural attributes include:

  • Dihydrochloride salt: Improves stability and bioavailability in physiological environments.

Predicted physicochemical properties include a molecular weight of 236.74 g/mol and collision cross-section (CCS) values ranging from 143.7–152.0 Ų for various adducts, as determined via mass spectrometry .

Properties

IUPAC Name

1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPXFMJPOWJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name (CAS Number) Key Structural Features Molecular Formula Biological Activity/Notes
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride (CID 60721790) Cyclopentyl amine, piperidin-4-ol, dihydrochloride C₁₀H₂₀N₂O·2HCl No reported activity; predicted CCS: 143.7–152.0 Ų
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl, naphthyloxy, hydroxypropyl C₂₇H₂₉N₂O₂ Potent 5-HT₁F antagonist (Ki = 11 nM); selective over 5-HT₁A
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol hydrochloride (2070014-79-6) Ethoxyphenyl, amino group C₁₃H₂₁ClN₂O₂ Larger aromatic substituent; potential metabolic O-dealkylation
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride (1426290-49-4) Thiazolylmethyl substituent C₉H₁₆Cl₂N₄OS Heterocyclic thiazole enhances H-bonding capacity; industrial-grade purity
4-(Aminomethyl)-1-(2-phenylethyl)piperidin-4-ol dihydrochloride (23804-64-0) Phenylethyl, aminomethyl C₁₄H₂₃Cl₂N₂O Bulky aromatic group; higher lipophilicity (PSA = 49.49)

Receptor Selectivity and Pharmacological Profiles

  • 5-HT₁F Antagonist ( Compound): Exhibits nanomolar affinity (Ki = 11 nM) for 5-HT₁F receptors, with >30-fold selectivity over 5-HT₁A and 5-HT₂B. The quinolinyl and naphthyloxy groups likely mediate π-π stacking and hydrophobic interactions .

Physicochemical and Metabolic Stability

  • Metabolic Pathways :
    • Imine-containing compound () : The Schiff base (C=N) is prone to hydrolysis, limiting stability .
    • Ethoxyphenyl derivative () : Susceptible to cytochrome P450-mediated O-dealkylation, generating reactive metabolites .
    • Target Compound : The cyclopentyl amine and hydroxyl groups may undergo Phase II conjugation (e.g., glucuronidation), but stability data are lacking.

Biological Activity

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride is a piperidine derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes.

Target Interactions

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are vital in neurotransmission and metabolic pathways, respectively .
  • Cell Signaling : It may influence cell signaling pathways, affecting gene expression and cellular metabolism, which could lead to therapeutic effects against various diseases.

Biological Activities

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several bacterial strains. For instance:

  • Efficacy Against Bacteria : It demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

Several studies have explored the biological activity of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride:

Case Studies

  • Antibacterial Screening : A study reported that derivatives of piperidine, including this compound, exhibited significant antibacterial activity, with IC50 values indicating effective inhibition of bacterial growth .
  • Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibited AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialSalmonella typhiModerate to strong inhibition
AntimicrobialBacillus subtilisModerate inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

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